Pentisomicin

Pseudomonas aeruginosa in vivo efficacy PD50

Pentisomicin (USAN/INN; also designated Sch 22591, 5-episisomicin, mutamicin) is a semisynthetic aminoglycoside antibiotic produced by Micromonospora inyoensis and is the 5-epimer of sisomicin. Its molecular formula is C19H37N5O7 (MW 447.53 Da).

Molecular Formula C19H37N5O7
Molecular Weight 447.5 g/mol
CAS No. 55870-64-9
Cat. No. B1679302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentisomicin
CAS55870-64-9
Synonyms5-episisomicin
mutamicin
pentisomicin
Sch 22591
Molecular FormulaC19H37N5O7
Molecular Weight447.5 g/mol
Structural Identifiers
SMILESCC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CC=C(O3)CN)N)N)N)O
InChIInChI=1S/C19H37N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h3,9-18,24-27H,4-7,20-23H2,1-2H3/t9-,10+,11-,12-,13-,14-,15+,16-,17-,18-,19+/m1/s1
InChIKeyURWAJWIAIPFPJE-VHLNBGGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pentisomicin (CAS 55870-64-9): Procurement-Relevant Identity and Aminoglycoside Class Position


Pentisomicin (USAN/INN; also designated Sch 22591, 5-episisomicin, mutamicin) is a semisynthetic aminoglycoside antibiotic produced by Micromonospora inyoensis and is the 5-epimer of sisomicin [1]. Its molecular formula is C19H37N5O7 (MW 447.53 Da) [2]. The compound was developed by Schering Corporation to enhance potency against Pseudomonas aeruginosa and resist enzymatic inactivation by aminoglycoside-modifying enzymes. It possesses an extended antibacterial spectrum relative to its parent sisomicin, with particular differentiation in anti-pseudomonal activity and stability against certain resistance mechanisms [3]. Pentisomicin is not commercially marketed as a therapeutic agent, but is available from research chemical suppliers for in vitro and preclinical investigative use.

Why Pentisomicin Cannot Be Interchanged with Sisomicin, Gentamicin, or Tobramycin: Structural Basis for Differential Activity


Pentisomicin is the 5-epimer of sisomicin — a single stereochemical inversion at the C-5 position of the 2-deoxystreptamine ring [1]. This seemingly minor structural change produces quantifiable consequences that prevent reliable substitution by its parent or other in-class aminoglycosides. Enzymological studies demonstrate that the 5-epi configuration substantially increases the Michaelis constant (Km) of aminoglycoside-modifying enzymes AAC(3)-I, ANT(2″), and AAC(2′) for pentisomicin compared to sisomicin and gentamicin B, meaning the compound is modified far less efficiently and retains antibacterial activity where parent compounds are inactivated [2]. In vivo, pentisomicin's median protective dose (PD50) against Pseudomonas aeruginosa in mice is 3.1-fold lower than gentamicin, a difference that cannot be recapitulated by simply dose-adjusting the comparator [3]. These pharmacodynamic and biochemical distinctions mean that pentisomicin occupies a unique position within the aminoglycoside class that is not interchangeable with sisomicin, gentamicin, tobramycin, netilmicin, or amikacin.

Pentisomicin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Procurement Decisions


In Vivo Anti-Pseudomonal Potency: 3.1-Fold Lower PD50 Than Gentamicin and 1.3-Fold Lower Than Tobramycin in Mice

In a direct head-to-head murine protection study using 12 Pseudomonas aeruginosa strains (all with MIC and MBC ≤6.2 μg/ml), pentisomicin (Sch 22591) required substantially lower doses than all three clinical comparators to achieve 50% protection from lethal intraperitoneal challenge. The median PD50 for pentisomicin was 5.8 mg/kg, compared to 6.4 mg/kg for tobramycin, 7.7 mg/kg for sisomicin, and 17.8 mg/kg for gentamicin [1]. Pentisomicin's PD50 was significantly lower than gentamicin in five of five protection tests (P<0.05) and significantly lower than both gentamicin and tobramycin in one test. Microbial analysis confirmed that protection correlated with eradication or reduction of challenge bacteria in heart blood and peritoneum [1].

Pseudomonas aeruginosa in vivo efficacy PD50 aminoglycoside comparison experimental infection

Enhanced Activity Against Aminoglycoside-Resistant Enterobacteriaceae: 85% Inhibition at 5 μg/ml vs Amikacin 74% at 10 μg/ml

When tested against 87 clinical isolates of Pseudomonas, Enterobacteriaceae, and Staphylococcus selected specifically for resistance to other aminoglycosides, pentisomicin (5-episisomicin) demonstrated superior potency at lower concentrations compared to amikacin. Among Enterobacteriaceae, 85% of strains were inhibited by 5 μg/ml of pentisomicin, whereas amikacin inhibited only 74% at 10 μg/ml — a twofold higher concentration [1]. At 10 μg/ml, pentisomicin inhibited 95.5% of Enterobacteriaceae, compared to amikacin's 91% inhibition at 20 μg/ml [1]. Critically, pentisomicin was not attacked by most aminoglycoside-modifying enzymes; resistance was limited almost exclusively to strains lacking modifying enzymes, indicating a permeability-based resistance mechanism that would affect all aminoglycosides equally [1].

antibiotic resistance Enterobacteriaceae MIC comparison amikacin comparator aminoglycoside-modifying enzymes

Overall Most Active Aminoglycoside Among 11 Compounds Tested Against 773 Clinical Isolates

In a comprehensive comparative study of 11 aminocyclitol antibiotics against 773 recent clinical isolates from infected hospitalized patients (predominantly immunocompromised, with intentional bias toward aminoglycoside-resistant organisms including 21% gentamicin-resistant P. aeruginosa), pentisomicin (5-epi-sissomicin) was identified as the most active aminoglycoside tested overall [1]. The study included natural agents (gentamicin, tobramycin, sisomicin, kanamycin) and semisynthetic comparators (amikacin, netilmicin, dibekacin, O-demethyl fortimicin, Hapa-gentamicin B). Pentisomicin ranked first against P. aeruginosa specifically, while Hapa-gentamicin B was most active against staphylococci and indole-positive Proteus, and netilmicin was most active against Escherichia coli [1]. The aggregate ranking across all 773 isolates placed pentisomicin at the top position.

broad-spectrum antibacterial clinical isolate panel aminoglycoside ranking immunocompromised patients antibiogram comparison

Reduced Enzymatic Modification: Elevated Km Values for AAC(3)-I, ANT(2″), and AAC(2′) Compared to Parent Aminoglycosides

Enzymological characterization of partially purified aminoglycoside-modifying enzymes revealed that pentisomicin (5-epi-sisomicin) and its analog 5-epi-gentamicin B are substrates for AAC(3)-I, ANT(2″), and AAC(2′) — the same enzymes found in strains that remain phenotypically susceptible to these compounds [1]. However, the 5-epi compounds exhibited much increased Km values for these enzymes compared to the parent antibiotics sisomicin and gentamicin B, indicating that they are modified far less efficiently [1]. This kinetic disadvantage for the modifying enzymes translates into retained antibacterial activity: bacterial strains carrying AAC(3)-I, ANT(2″), or AAC(2′) were much more sensitive to the 5-epi derivatives than to the parent compounds. In contrast, strains with AAC(6′) or APH(3′) enzymes showed equal resistance to both parent and 5-epi compounds [1].

aminoglycoside-modifying enzymes resistance mechanism enzyme kinetics Km substrate efficiency

Broad-Spectrum Enterobacteriaceae Coverage: >90% Inhibition at 3.1 μg/ml Against Key Clinical Genera

Pentisomicin (5-episisomicin) achieved >90% inhibition of Escherichia coli, Klebsiella pneumoniae, Enterobacter, Citrobacter, indole-positive Proteus, and Providencia at a concentration of 3.1 μg/ml [1]. At this concentration, its activity against Staphylococcus aureus, E. coli, Klebsiella, Enterobacter, and Citrobacter was similar to gentamicin and netilmicin [1]. Against many gentamicin-resistant bacteria, pentisomicin exhibited activity comparable to amikacin and netilmicin [1]. The activity of pentisomicin was found to be greatest at alkaline pH and in medium of low magnesium content, and synergy with carbenicillin was most frequently observed against Pseudomonas [1].

Enterobacteriaceae MIC90 broad-spectrum gram-negative potency threshold

Human Pharmacokinetic Profile: Cmax 3.07 mg/L, Half-Life 179 min, 85.3% Urinary Recovery Following 1 mg/kg IM

In a single-dose pharmacokinetic study in six healthy adult male volunteers receiving 1 mg/kg intramuscular pentisomicin (5-epi-sisomicin), the mean peak serum concentration (Cmax) was 3.07 mg/L, the mean elimination half-life was 179 minutes (approximately 3 hours), and the mean 24-hour urinary recovery was 85.3% [1]. No adverse effects were observed. The pharmacokinetic profile was reported to be very similar to that of sisomicin, but with the critical distinction of an extended antibacterial spectrum and enhanced anti-pseudomonal activity [1]. The high urinary recovery indicates predominantly renal elimination with minimal metabolism, consistent with the aminoglycoside class [1].

pharmacokinetics human volunteers intramuscular Cmax half-life urinary excretion

Pentisomicin Application Scenarios: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


In Vivo Pseudomonas aeruginosa Infection Models Requiring Superior Protective Efficacy

Pentisomicin is the aminoglycoside of choice for murine Pseudomonas aeruginosa lethal challenge models where minimizing the protective dose is critical. With a median PD50 of 5.8 mg/kg — 3.1-fold lower than gentamicin (17.8 mg/kg) and 1.3-fold lower than tobramycin (6.4 mg/kg) — pentisomicin provides a wider therapeutic window for dose-response studies [1]. This is particularly relevant for researchers investigating anti-pseudomonal combination therapy, where reduced aminoglycoside dosing may mitigate toxicity while preserving synergy with beta-lactams such as carbenicillin, with which pentisomicin has demonstrated synergistic activity against Pseudomonas [2].

Screening Panels Targeting Aminoglycoside-Resistant Enterobacteriaceae with Lower MIC Thresholds

For compound library screening against multidrug-resistant Gram-negative panels, pentisomicin offers a differentiated resistance-breaking profile. It inhibits 85% of aminoglycoside-resistant Enterobacteriaceae at just 5 μg/ml, outperforming amikacin which requires 10 μg/ml to achieve 74% inhibition [3]. Its resistance to inactivation by most aminoglycoside-modifying enzymes — underpinned by elevated Km values for AAC(3)-I, ANT(2″), and AAC(2′) — makes it a valuable positive control or reference compound in resistance mechanism studies, particularly for distinguishing enzymatic from permeability-based resistance [4].

Aminoglycoside Structure-Activity Relationship (SAR) Studies Focused on 5-Epimerization Effects

Pentisomicin is the 5-epimer of sisomicin, and this single stereochemical difference drives quantifiable changes in antibacterial potency, enzyme substrate efficiency, and in vivo efficacy. It serves as a critical comparator compound in SAR studies investigating how epimerization at the 2-deoxystreptamine C-5 position affects: (a) ribosomal binding affinity, (b) susceptibility to aminoglycoside-modifying enzymes, and (c) pharmacokinetic behavior. The demonstrated Km elevation for multiple modifying enzymes provides a mechanistic framework for designing next-generation aminoglycosides that exploit stereochemical modifications to evade resistance [4].

Broad-Spectrum Antibacterial Reference Standard for Clinical Isolate Antibiogram Studies

When establishing antibiogram benchmarks against contemporary or historical clinical isolate collections, pentisomicin provides a uniquely validated reference point. It was ranked the single most active aminoglycoside among 11 tested against 773 clinical isolates from immunocompromised patients, with best-in-class activity against P. aeruginosa [5]. Its ability to inhibit >90% of six key Enterobacteriaceae genera at only 3.1 μg/ml [2] and its human PK documentation (Cmax 3.07 mg/L, t1/2 179 min) [6] enable researchers to bridge in vitro potency data with clinically achievable serum concentrations when interpreting susceptibility results.

Quote Request

Request a Quote for Pentisomicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.